molecular formula C12H11BrN2O2 B1382016 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid CAS No. 1782372-58-0

3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1382016
CAS No.: 1782372-58-0
M. Wt: 295.13 g/mol
InChI Key: FVYQKSAXQUGZAN-UHFFFAOYSA-N
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Description

3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a bromophenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the bromophenyl and propanoic acid groups. One common method includes the cycloaddition of substituted aromatic aldehydes with hydrazine derivatives to form the pyrazole ring. This is followed by bromination and subsequent coupling with a propanoic acid derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid is unique due to the combination of the bromophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a pyrazole ring and a bromophenyl substituent, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 3-[1-(4-bromophenyl)pyrazol-4-yl]propanoic acid
  • Molecular Formula : C12H11BrN2O2
  • CAS Number : 1782372-58-0
  • Molecular Weight : 295.13 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown promising antibacterial and antifungal activities against various pathogens.

CompoundActivity TypeMIC (mg/mL)Target Organisms
This compoundAntibacterial<0.025S. aureus, E. coli
Related Pyrazole DerivativeAntifungal0.0039 - 0.025C. albicans

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their function. For example, it has been evaluated for its effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various pyrazole derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy against S. aureus and E. coli .

Case Study 2: Anti-inflammatory Potential

Another investigation explored the anti-inflammatory potential of the compound through its interaction with COX enzymes. Results indicated that the compound could effectively reduce inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Research Findings

Recent studies have focused on synthesizing and characterizing this compound to explore its biological properties further:

  • Synthesis and Characterization : The synthesis typically involves cycloaddition reactions followed by bromination and coupling with propanoic acid derivatives .
  • Biological Assays : Various assays have confirmed its antibacterial and antifungal activities, highlighting the role of halogen substituents in enhancing bioactivity .

Properties

IUPAC Name

3-[1-(4-bromophenyl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-10-2-4-11(5-3-10)15-8-9(7-14-15)1-6-12(16)17/h2-5,7-8H,1,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYQKSAXQUGZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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